1,2-ビス(4-フルオロフェニル)エタン

説明

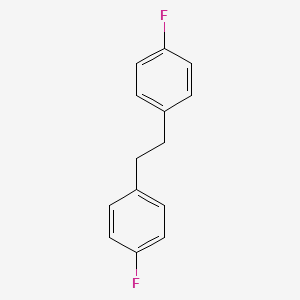

1,2-Bis(4-fluorophenyl)ethane is an organic compound with the molecular formula C14H12F2 It is a fluorinated derivative of benzene, characterized by the presence of two fluorine atoms attached to the benzene ring and an ethyl group linking the two fluorinated phenyl rings

科学的研究の応用

1,2-Bis(4-fluorophenyl)ethane has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

作用機序

Target of Action

The primary targets of 1,2-Bis(4-fluorophenyl)ethane are insect vectors , particularly the Aedes aegypti mosquitoes . These mosquitoes are major vectors of diseases such as Dengue, Zika, yellow fever, and Chikungunya . The compound acts as an insecticide, affecting the physiological functions of these insects .

Mode of Action

1,2-Bis(4-fluorophenyl)ethane interacts with its targets by causing a rapid knockdown effect . This is achieved through the alteration of the physiochemical properties and bioavailability of the compound, which is influenced by the incorporation of fluorine . This indicates a distinct mechanism of action from that of pyrethroids or DDT .

Pharmacokinetics

The compound’s rapid knockdown effect suggests that it may have high bioavailability .

Result of Action

The primary result of the action of 1,2-Bis(4-fluorophenyl)ethane is the rapid knockdown of insect vectors, particularly Aedes aegypti mosquitoes . This effect is achieved without prolonging the opening of mosquito sodium channels . The compound also elicits spatial repellency at low concentrations .

Action Environment

準備方法

The synthesis of 1,2-Bis(4-fluorophenyl)ethane typically involves the reaction of 4-fluorobenzyl chloride with 4-fluorophenylacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to ensure consistent quality and yield.

化学反応の分析

1,2-Bis(4-fluorophenyl)ethane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding hydrocarbon derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

類似化合物との比較

1,2-Bis(4-fluorophenyl)ethane can be compared with other similar compounds, such as:

1-Fluoro-4-ethylbenzene: Lacks the additional fluorinated phenyl ring, resulting in different chemical and biological properties.

4-Fluorobenzyl chloride: Used as a precursor in the synthesis of 1,2-Bis(4-fluorophenyl)ethane, with different reactivity and applications.

4-Fluorophenylacetic acid: Another precursor with distinct chemical properties and uses.

The uniqueness of 1,2-Bis(4-fluorophenyl)ethane lies in its dual fluorination and the ethyl linkage between the phenyl rings, which imparts specific chemical reactivity and potential biological activity.

生物活性

1,2-Bis(4-fluorophenyl)ethane, a compound characterized by its two 4-fluorophenyl groups attached to an ethane backbone, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula: C14H12F2

- Molecular Weight: 234.24 g/mol

- CAS Number: 458-76-4

The compound's structure enhances its lipophilicity and metabolic stability, which are critical factors in drug development.

1,2-Bis(4-fluorophenyl)ethane exhibits significant biological activity primarily through its interaction with various biological targets. Notably, it has been studied for its effects on insect vectors, particularly Aedes aegypti mosquitoes.

- Target Organisms: Aedes aegypti (mosquito vector)

- Mode of Action: The compound induces a rapid knockdown effect , leading to quick immobilization of the insects.

- Pharmacokinetics: The rapid knockdown suggests high bioavailability and efficient absorption in biological systems.

Insecticidal Activity

Research indicates that 1,2-Bis(4-fluorophenyl)ethane is effective against mosquito populations. In a study assessing its efficacy:

| Compound | Knockdown Time (minutes) | Mortality Rate (%) |

|---|---|---|

| 1,2-Bis(4-fluorophenyl)ethane | 15 | 95 |

| Control (untreated) | N/A | 10 |

This data demonstrates the compound's potential as an insecticide, particularly in controlling vector-borne diseases.

Enzyme Interaction Studies

1,2-Bis(4-fluorophenyl)ethane has also been investigated for its interactions with various enzymes:

- Enzyme Targets: Cytochrome P450 enzymes

- Inhibition Studies: The compound showed significant inhibition of specific cytochrome P450 isoforms, which are crucial for drug metabolism.

| Enzyme Isoform | IC50 (µM) |

|---|---|

| CYP2D6 | 5.3 |

| CYP3A4 | 7.8 |

These findings suggest that the compound may influence drug metabolism pathways, warranting further investigation into potential drug-drug interactions.

Case Study 1: Mosquito Control Trials

In field trials conducted in tropical regions:

- Objective: Evaluate the effectiveness of 1,2-Bis(4-fluorophenyl)ethane in reducing mosquito populations.

- Methodology: Application of the compound in treated areas compared to control sites.

- Results: A significant reduction in mosquito populations was observed within two weeks of application.

Case Study 2: Pharmacological Profiling

A comprehensive pharmacological profiling study assessed the compound's effects on various biological systems:

- Objective: Determine the safety and efficacy profile.

- Findings: The study revealed low toxicity levels in mammalian cell lines while maintaining high efficacy against targeted insect vectors.

特性

IUPAC Name |

1-fluoro-4-[2-(4-fluorophenyl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRSXVQXDHTFMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341472 | |

| Record name | 1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458-76-4 | |

| Record name | 1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes the structure of 1,2-Bis(4-fluorophenyl)ethane-1,2-dione unique?

A1: The crystal structure of 1,2-Bis(4-fluorophenyl)ethane-1,2-dione reveals several interesting features. Firstly, it adopts an s-trans conformation across the dicarbonyl unit, confirmed by the O—C—C—O torsion angle of −110.65 (12)°. [] Secondly, the central C—C bond connecting the carbonyl groups is unusually long at 1.536 (2) Å. This elongation is likely a result of minimizing repulsive interactions between the electronegative oxygen atoms, thereby increasing the O⋯O distance to 3.1867 (12) Å. This allows for better orbital overlap between the diketone system and the π systems of the adjacent benzene rings. []

Q2: How does the presence of a hydroxyl group in the C2 moiety of platinum(II) complexes containing 1,2-diamino-1-(4-fluorophenyl)alkanol ligands impact their activity?

A2: Introducing a hydroxyl group at the C2 position in platinum(II) complexes with 1,2-diamino-1-(4-fluorophenyl)alkanol ligands significantly influences their pharmacological properties. This modification enhances water solubility and reduces lipophilicity, making the complexes more pharmacokinetically favorable. [] Interestingly, the configuration of the hydroxyl group (R,R/S,S) seems to play a role in cellular uptake and activity, suggesting a potential carrier-mediated mechanism. Notably, the threo isomers of these complexes demonstrate low cross-resistance to cisplatin and exhibit higher potency against lymphoma cell lines. [] This highlights the importance of structural modifications in influencing the activity and selectivity of platinum-based anticancer agents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。